molecular formula C39H72O2Si2 B602426 ((1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)dihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane) CAS No. 112670-85-6

((1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)dihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane)

Cat. No.: B602426
CAS No.: 112670-85-6
M. Wt: 629.173
InChI Key: YYGPOUVOBLNWHS-XLQSZZCKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ((1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)dihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane) is a highly functionalized organic molecule featuring:

  • Stereochemical complexity: Multiple stereocenters (1R,3S,E) and a rigid bicyclic indenyl framework .
  • Protective groups: Two tert-butyldimethylsilyl (TBS) ethers, enhancing stability against hydrolysis and oxidation .
  • Conjugated system: Ethylidene and methylidene groups enabling π-π interactions, relevant in photochemical applications .
  • Molecular formula: C40H72O2Si2 (MW: 665.23 g/mol), with a purity >98% as reported by Synthonix, Inc. .

Properties

IUPAC Name

[(1S,3E,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H72O2Si2/c1-28(2)18-16-19-29(3)34-23-24-35-31(20-17-25-39(34,35)11)21-22-32-26-33(40-42(12,13)37(5,6)7)27-36(30(32)4)41-43(14,15)38(8,9)10/h21-22,28-29,33-36H,4,16-20,23-27H2,1-3,5-15H3/b31-21+,32-22+/t29-,33-,34-,35+,36+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGPOUVOBLNWHS-YCDCPRPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 1,3-bi-TBS-trans-Alfacalcidol is the vitamin D receptor (VDR) . The VDR is a nuclear receptor that mediates the actions of vitamin D3 and its metabolites. It plays a crucial role in calcium homeostasis and bone metabolism.

Action Environment

The action, efficacy, and stability of 1,3-bi-TBS-trans-Alfacalcidol can be influenced by various environmental factors. It is recommended to store this compound in a cool and dry environment to retain its integrity and stability.

Biological Activity

The compound ((1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)dihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane) is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C40H72O2Si2C_{40}H_{72}O_2Si_2 and a molecular weight of approximately 648.06 g/mol. Its structure includes multiple functional groups such as silane and ether linkages, which may contribute to its biological activity.

Key Structural Features

FeatureDescription
Molecular Formula C40H72O2Si2C_{40}H_{72}O_2Si_2
Molecular Weight 648.06 g/mol
Functional Groups Silane, ether
Purity 95% (as per supplier data)

Research indicates that compounds similar to the one often interact with biological systems through various mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may interact with cellular receptors, altering signaling pathways.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, reducing oxidative stress in cells.

Case Study: Anticancer Activity

A study investigated the anticancer properties of structurally related compounds. The results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)15Caspase activation
Compound BHeLa (cervical cancer)10Cell cycle arrest

Toxicological Profile

Understanding the safety profile is crucial for any biological compound. Initial assessments suggest potential toxicity associated with high doses of silane derivatives:

  • Acute Toxicity : May cause irritation upon contact.
  • Chronic Exposure Risks : Long-term exposure could lead to respiratory issues.

Safety Data Sheet Highlights

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical differences between the target compound and analogs:

Compound CAS Molecular Formula MW (g/mol) Key Features Purity Supplier
Target Compound 111594-58-2 C40H72O2Si2 665.23 Dual TBS groups, 4-methylenecyclohexane backbone, (1R,3S,E) stereochemistry >98% Synthonix, Inc.
">(1R,3R,E)-isomer 115540-28-8 C40H72O2Si2 665.23 Stereoisomer with (1R,3R,E) configuration; altered solubility/reactivity N/A Unspecified
(2E,4R)-4-...1-cyclopropyl-2-penten-1-one () 112849-17-9 C39H66O3Si2 639.11 Cyclopropyl-pentenone moiety; reduced steric bulk, higher polarity 97–99% Caming Pharmaceutical
(R)-6-...2-methylheptan-2-ol () 140710-96-9 C39H72O3Si2 645.16 Hydroxy group at C2; potential for hydrogen bonding N/A chemBlink
tert-Butyldimethyl(...)silane () 87649-55-6 C33H58OSi 498.90 Single TBS group; simplified structure, lower MW N/A Unspecified
6-(4-{2-[3,5-Bis-TBS-oxy...heptan-2-ol () 1314402-85-1 C33H58O2Si 514.90 TBS-protected diol; altered regiochemistry N/A Unspecified

Stability and Reactivity

  • Photoreactivity : The conjugated ethylidene-methylene system in the target compound and CAS 112849-17-9 enhances UV absorption, making them candidates for light-driven reactions .
  • Steric Effects : Bulkier substituents (e.g., 6-methylheptan-2-yl in the target compound) may hinder nucleophilic attack compared to smaller groups (e.g., cyclopropyl in CAS 112849-17-9) .

Commercial Availability and Pricing

  • Pricing : The target compound is priced at $70/100 mg (Synthonix), while analogs like CAS 112849-17-9 are sold in bulk with tiered pricing .
  • Stock Availability : The target compound is exclusively available overseas, whereas others (e.g., CAS 140710-96-9) lack documented stock status .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)dihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane)
Reactant of Route 2
((1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)dihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.